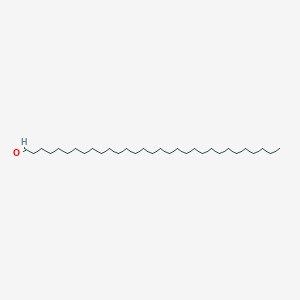
Hentriacontanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hentriacontanal is a long-chain aldehyde with the chemical formula C31H62O. It is a member of the aliphatic aldehydes family and is known for its presence in various natural sources, including plant waxes and insect pheromones. This compound is characterized by its long hydrocarbon chain, which contributes to its unique chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hentriacontanal can be synthesized through several methods, including the oxidation of hentriacontane, a long-chain hydrocarbon. One common synthetic route involves the controlled oxidation of hentriacontane using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under specific reaction conditions. The reaction typically requires a solvent like acetone or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as plant waxes. The process includes the isolation of hentriacontane from the wax, followed by its oxidation to this compound. Advanced techniques like chromatography and distillation are employed to achieve high purity levels suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Hentriacontanal undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to hentriacontanoic acid using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: It can be reduced to hentriacontanol, a long-chain alcohol, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Hentriacontanoic acid
Reduction: Hentriacontanol
Substitution: Various substituted this compound derivatives
Aplicaciones Científicas De Investigación
Hentriacontanal has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying long-chain aldehyde reactions and mechanisms.
Biology: Investigated for its role in insect pheromones and plant defense mechanisms.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a precursor for other long-chain compounds.
Mecanismo De Acción
The mechanism of action of hentriacontanal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various physiological processes. For example, in insects, this compound functions as a pheromone, binding to specific receptors and triggering behavioral responses. In plants, it may play a role in defense mechanisms by interacting with enzymes and other proteins involved in stress responses.
Comparación Con Compuestos Similares
Hentriacontanal can be compared with other long-chain aldehydes, such as:
Nonacosanal (C29H58O): Similar in structure but with a shorter hydrocarbon chain.
Tritriacontanal (C33H66O): Similar in structure but with a longer hydrocarbon chain.
Uniqueness
This compound’s uniqueness lies in its specific chain length, which imparts distinct physical and chemical properties. Its presence in natural sources and its role in biological systems further highlight its significance compared to other long-chain aldehydes.
Propiedades
Número CAS |
125507-60-0 |
|---|---|
Fórmula molecular |
C31H62O |
Peso molecular |
450.8 g/mol |
Nombre IUPAC |
hentriacontanal |
InChI |
InChI=1S/C31H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32/h31H,2-30H2,1H3 |
Clave InChI |
WBCFUJSINLYPNY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




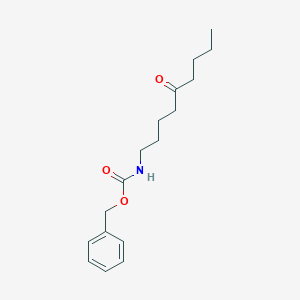
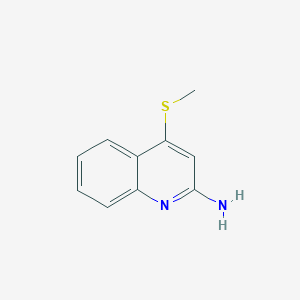
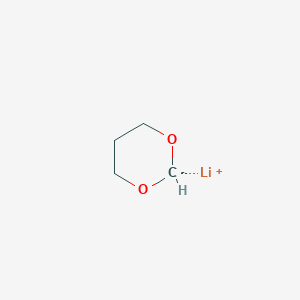
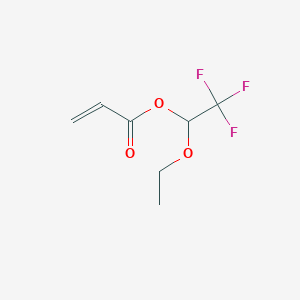

![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)

![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
